molecular formula C11H15N3 B7870485 4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile

4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile

Cat. No.: B7870485
M. Wt: 189.26 g/mol
InChI Key: FPYJNJQHQXMPBC-UHFFFAOYSA-N
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Description

4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile is a benzonitrile derivative featuring a tertiary amine side chain with a 2-aminoethyl group. Benzonitrile derivatives are widely studied due to their versatile applications in pharmaceuticals, materials science, and corrosion inhibition. The nitrile group (-C≡N) acts as a strong electron-withdrawing group, making these compounds valuable in nonlinear optical (NLO) materials .

Properties

IUPAC Name

4-[[2-aminoethyl(methyl)amino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-14(7-6-12)9-11-4-2-10(8-13)3-5-11/h2-5H,6-7,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYJNJQHQXMPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile typically involves multiple steps. One common method starts with the reaction of benzonitrile with formaldehyde and a secondary amine, such as N-methyl-ethylenediamine, under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, often facilitated by catalysts or under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts like palladium on carbon, solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitriles or amides, while reduction could produce amines or other reduced forms.

Scientific Research Applications

4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related benzonitrile derivatives, highlighting key substituents and applications:

Compound Name (or Identifier) Substituent/Functional Group Key Properties/Applications References
Target Compound 2-Aminoethyl-methyl-amino group Potential biological activity; NLO applications (inferred)
4-((Pyridine-2-ylimino)methyl)benzonitrile [57] Azo-Schiff base, pyridine ring Corrosion inhibition (steel surfaces)
Letrozole Intermediate (4-[1-(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile) Triazole, cyanophenyl groups Anticancer (aromatase inhibitor)
4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile Triazole, hydroxymethyl Antifungal activity
(Z)-4-(2-(4-(9H-Carbazol-9-yl)phenyl)-1-cyanovinyl)benzonitrile (C) Carbazole, cyanovinyl NLO materials (high hyperpolarizability)
4-((3-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile Bromopyrazole Synthetic intermediate for amides
4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile (40a) Aminopyrazole GLUT1 inhibitor (anticancer)
4-[[(4-Methoxyphenyl)methylene]amino]benzonitrile Methoxybenzylidene Melting point: 106°C; structural studies

Physicochemical Properties

  • Solubility: The target compound’s 2-aminoethyl group may improve water solubility compared to hydrophobic derivatives like 4-[[(4-methoxyphenyl)methylene]amino]benzonitrile .
  • Thermal Stability : Triazole and pyrazole derivatives (e.g., ) exhibit higher thermal stability due to aromatic heterocycles, whereas Schiff bases (e.g., ) may decompose at lower temperatures.

Key Research Findings

Substituent-Driven Applications: Electron-withdrawing groups (e.g., -CN, -NO₂) enhance NLO performance . Heterocycles (triazole, pyrazole) improve biological activity via target-specific interactions .

Synthetic Flexibility : Brominated intermediates (e.g., 4-(bromomethyl)benzonitrile ) enable diverse functionalization, supporting drug discovery and material design.

Structure-Activity Relationships (SAR) :

  • The position of substituents (e.g., para vs. ortho in benzonitrile derivatives) significantly affects biological potency and material properties .

Biological Activity

4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biochemical properties, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzonitrile moiety with an aminoethyl side chain, contributing to its chemical reactivity. The molecular formula is C11H15N3C_{11}H_{15}N_3 with a molar mass of approximately 189.25 g/mol. Its unique structure allows for various interactions with biological macromolecules, making it a candidate for further pharmacological exploration.

Interaction with Biological Targets

This compound has been shown to interact with several enzymes and receptors, influencing various biochemical pathways. Notably, it exhibits:

  • Inhibition of Monoamine Oxidase A (MAO-A) : This enzyme is crucial for the metabolism of neurotransmitters. Inhibition can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which may have implications for mood disorders.
  • Anticancer Activity : Preliminary studies indicate that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of this compound is primarily mediated through its interactions with specific biomolecules:

  • Enzyme Inhibition : The compound binds to the active sites of target enzymes, preventing their normal function. For instance, the interaction with MAO-A is characterized by competitive inhibition, where the compound competes with natural substrates.
  • Cell Signaling Modulation : It influences cell signaling pathways by altering gene expression and cellular metabolism. This modulation can lead to protective effects in cardiomyocytes under oxidative stress conditions .

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The results are summarized in Table 1 below:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)25Inhibition of proliferation

Table 1: Cytotoxic effects of this compound on various cancer cell lines.

Neuropharmacological Effects

In neuropharmacology studies, the compound demonstrated significant effects on neurotransmitter levels in animal models. These findings suggest its potential utility in treating mood disorders:

  • Increased Serotonin Levels : Following administration, serotonin levels were found to be elevated in the prefrontal cortex, indicating a possible antidepressant effect .
  • Behavioral Studies : Animal models showed reduced anxiety-like behaviors after treatment with the compound, correlating with the biochemical findings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile, and how do reaction conditions influence yield and purity?

  • The synthesis of benzonitrile derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via reductive amination or nucleophilic substitution to introduce aminoalkyl side chains . Key steps include:

  • Step 1 : Functionalization of the benzonitrile core with a methylamino group.
  • Step 2 : Introduction of the 2-aminoethyl moiety via alkylation or coupling reactions.
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.
    • Reaction conditions (e.g., solvent polarity, temperature, and catalysts like Pd/C for hydrogenation) critically affect yield. For instance, elevated temperatures (80–100°C) may enhance reaction rates but risk side-product formation .

Q. How can the structural and electronic properties of this compound be characterized to validate its design?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (e.g., shifts for nitrile at ~110 ppm and aromatic protons at 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS verifies the molecular formula (e.g., C₁₁H₁₄N₃ for the base structure).
  • Computational Modeling : Density Functional Theory (DFT) predicts electron distribution, aiding in understanding reactivity and binding affinity with biological targets .

Q. What preliminary biological assays are recommended to screen for pharmacological activity?

  • Enzyme Inhibition Assays : Test against kinases or receptors (e.g., androgen receptors) using fluorescence-based or radioligand binding assays .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., PC-3 or LNCaP for prostate cancer) to evaluate IC₅₀ values .
  • Microbial Growth Inhibition : Assess antibacterial/antifungal activity via broth microdilution methods .

Advanced Research Questions

Q. How does the compound’s aminoethyl-methyl-amino side chain influence its interaction with biological targets compared to analogs?

  • The 2-aminoethyl group enhances hydrogen-bonding potential with active sites (e.g., kinase ATP pockets), while the methyl group may reduce steric hindrance. Comparative studies with analogs (e.g., 4-aminobenzonitrile) show that branched alkylamino groups improve binding specificity to receptors like the androgen receptor .
  • Table 1 : Comparative Binding Affinities of Benzonitrile Derivatives

CompoundTarget ReceptorIC₅₀ (nM)Reference
4-{[(2-Aminoethyl)-methyl-amino]-methyl}-benzonitrileAndrogen Receptor12.3
4-AminobenzonitrileAndrogen Receptor>1000

Q. What strategies resolve contradictions in activity data across different biological models?

  • Model-Specific Factors : Differences in cell membrane permeability (e.g., P-gp efflux in cancer cells) may explain variability. Use transporter inhibitors (e.g., verapamil) to confirm .
  • Metabolic Stability : Assess hepatic microsomal stability to identify rapid degradation in certain models .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for direct binding measurements or CRISPR-edited cell lines to isolate target effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic use?

  • Modifications :

  • Replace the nitrile group with bioisosteres (e.g., carboxyl or tetrazole) to improve solubility .
  • Vary alkyl chain length to balance lipophilicity and target engagement .
    • Key Parameters :
  • LogP : Aim for 2–3 to enhance blood-brain barrier penetration if targeting CNS receptors.
  • pKa : Adjust amino group basicity (e.g., pKa ~8.5) to ensure protonation at physiological pH .

Q. What methodologies are used to assess compound stability under physiological conditions?

  • In Vitro Stability :

  • Plasma Stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS .
  • pH Stability : Test in buffers (pH 1.2–7.4) to simulate gastrointestinal and systemic environments .
    • Forced Degradation Studies : Expose to heat, light, or oxidants (e.g., H₂O₂) to identify degradation pathways .

Methodological Considerations

Q. How can researchers mitigate toxicity risks during in vivo studies?

  • Acute Toxicity Screening : Conduct OECD 423 tests in rodents, monitoring organ histopathology and serum biomarkers (e.g., ALT/AST for liver damage) .
  • Metabolite Profiling : Identify reactive metabolites (e.g., epoxides) via trapping agents like glutathione .

Q. What computational tools predict off-target interactions and pharmacokinetics?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against databases like ChEMBL .
  • ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and CYP450 inhibition risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.